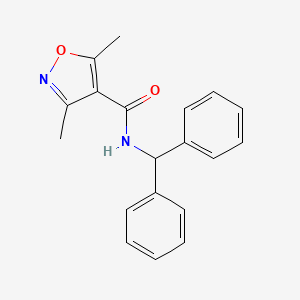![molecular formula C19H25NO3 B5223924 (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5223924.png)
(2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1963 and is known for its hallucinogenic effects. The chemical structure of DOM is similar to other hallucinogenic drugs such as LSD and mescaline.
Wirkmechanismus
The mechanism of action of (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is not fully understood. However, it is known to act as a serotonin agonist, which means it binds to serotonin receptors and activates them. This leads to an increase in serotonin levels in the brain, which can cause hallucinations and altered perceptions. (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine also acts on other neurotransmitter systems such as dopamine and norepinephrine, which can contribute to its psychoactive effects.
Biochemical and Physiological Effects:
(2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can lead to visual hallucinations. (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to have long-lasting effects on the brain, with some studies suggesting that it can cause changes in brain structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
(2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has several advantages for lab experiments. It is a potent and selective serotonin agonist, which makes it a useful tool for studying the serotonin system in the brain. It has also been shown to have long-lasting effects, which can be useful for studying the long-term effects of psychoactive drugs on the brain. However, (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine also has several limitations. It is a Schedule I controlled substance, which means that it is illegal to possess or use without a license. This makes it difficult to obtain for research purposes. (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is also a highly potent psychoactive drug, which can make it difficult to control the dose and ensure the safety of participants in research studies.
Zukünftige Richtungen
There are several future directions for research on (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine. One area of research is to understand the long-term effects of (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine on the brain and behavior. Another area of research is to develop new drugs based on the structure of (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine that have fewer side effects and are safer for use in humans. Finally, more research is needed to understand the role of the serotonin system in mental disorders such as depression and anxiety, and how drugs like (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can be used to treat these disorders.
Conclusion:
In conclusion, (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, or (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, is a potent psychoactive drug that has been used in various scientific research studies. It acts as a serotonin agonist and has been shown to have long-lasting effects on the brain. While it has several advantages for lab experiments, it is also a highly potent and controlled substance, which can make it difficult to obtain and use safely. Future research on (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine will help to further our understanding of the brain and behavior, and may lead to the development of new drugs for the treatment of mental disorders.
Synthesemethoden
The synthesis of (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine involves the condensation of 2,4-dimethoxybenzaldehyde with 3-(4-methoxyphenyl)-1-methylpropylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The final product is purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
(2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been used in various scientific research studies to understand its effects on the brain and behavior. It has been used as a tool to study the serotonin system in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine acts as a serotonin agonist, which means it binds to serotonin receptors and activates them. By studying the effects of (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine on the serotonin system, researchers can gain a better understanding of the role of serotonin in various mental disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14(5-6-15-7-9-16(21-2)10-8-15)20-18-12-11-17(22-3)13-19(18)23-4/h7-14,20H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSFTMCOCQQTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-fluorophenyl)-1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5223855.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(2-nitrophenyl)benzamide](/img/structure/B5223862.png)
![N-(4-bromophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5223868.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5223872.png)
![ethyl 5-ethyl-2-{[4-(4-ethyl-1-piperazinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B5223882.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinyl}propanamide](/img/structure/B5223895.png)

![1-benzyl-3-[(dimethylamino)methyl]-2-methylindeno[2,1-b]pyrrol-8(1H)-one hydrochloride](/img/structure/B5223919.png)

![2-(4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5223945.png)
![3-[3-(dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5223948.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B5223951.png)